molecular formula C28H34O5 B12467188 2-(Biphenyl-4-yl)-2-oxoethyl 5-methyl-2-(propan-2-yl)cyclohexyl butanedioate

2-(Biphenyl-4-yl)-2-oxoethyl 5-methyl-2-(propan-2-yl)cyclohexyl butanedioate

Cat. No.: B12467188
M. Wt: 450.6 g/mol
InChI Key: IUKUFHLMGPNVIC-UHFFFAOYSA-N
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Description

1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE is a complex organic compound with a unique structure that includes a biphenyl group, an oxoethyl group, and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE involves multiple steps. One common method includes the reaction of 2-isopropyl-5-methylcyclohexanol with butanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the oxoethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL) 2-ISOPROPYL-5-METHYLCYCLOHEXYL BUTANEDIOATE is unique due to its combination of a biphenyl group and a butanedioate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

4-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate

InChI

InChI=1S/C28H34O5/c1-19(2)24-14-9-20(3)17-26(24)33-28(31)16-15-27(30)32-18-25(29)23-12-10-22(11-13-23)21-7-5-4-6-8-21/h4-8,10-13,19-20,24,26H,9,14-18H2,1-3H3

InChI Key

IUKUFHLMGPNVIC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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